molecular formula C10H7NO3S B1610851 4-(Thiazol-2-yloxy)benzoic acid CAS No. 56355-20-5

4-(Thiazol-2-yloxy)benzoic acid

Cat. No.: B1610851
CAS No.: 56355-20-5
M. Wt: 221.23 g/mol
InChI Key: KITFLUYWYOYCSF-UHFFFAOYSA-N
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Description

4-(Thiazol-2-yloxy)benzoic acid is a useful research compound. Its molecular formula is C10H7NO3S and its molecular weight is 221.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Photovoltaic Devices

One notable application of 4-(Thiazol-2-yloxy)benzoic acid derivatives is in the field of organic electronics, particularly in the construction of dye-sensitized solar cells (DSSCs). These derivatives, when used as electron acceptors in conjugation with electron donors, significantly impact the photovoltaic parameters and stability of DSSCs. Studies have shown that incorporating such compounds can lead to high power conversion efficiency and excellent stability under prolonged exposure to sunlight, making them valuable for renewable energy technologies (Yang et al., 2016). Additionally, modifications in the electron-donor segments paired with this compound derivatives have been found to enhance light absorption and charge-transfer dynamics, further improving the efficiency of DSSCs (Wang et al., 2016).

Corrosion Inhibition

In the realm of materials science, thiazole derivatives, including those related to this compound, have been explored for their corrosion inhibitory properties. These compounds exhibit strong potential in protecting metals against corrosion, particularly in acidic environments. Their efficiency as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces, significantly reducing the rate of corrosion and extending the lifespan of metal-based structures (Hu et al., 2016).

Synthesis of Novel Organic Compounds

Moreover, this compound and its analogs serve as key intermediates in the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. These derivatives are employed in constructing complex molecular architectures, offering versatile building blocks for the development of compounds with desired physical, chemical, and biological properties. Their utility in synthesizing heterocyclic compounds, which are central to many bioactive molecules, underscores their significance in drug discovery and development (Durcik et al., 2020).

Biochemical Analysis

Biochemical Properties

4-(Thiazol-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiamine (Vitamin B1). Additionally, this compound may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . The compound may also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and overall impact on cellular processes.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9(13)7-1-3-8(4-2-7)14-10-11-5-6-15-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFLUYWYOYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509791
Record name 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56355-20-5
Record name 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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